2-Methyl-2-(1-naphthyloxy)propanoyl chloride
Overview
Description
2-Methyl-2-(1-naphthyloxy)propanoyl chloride is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methyl-2-(1-naphthyloxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(1-naphthyloxy)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methyl-2-(1-naphthyloxy)propanoic acid+Thionyl chloride→2-Methyl-2-(1-naphthyloxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride
This method is commonly used in laboratory settings due to its efficiency and high yield .
Chemical Reactions Analysis
2-Methyl-2-(1-naphthyloxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methyl-2-(1-naphthyloxy)propanoic acid and hydrogen chloride.
Reduction: It can be reduced to 2-methyl-2-(1-naphthyloxy)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Methyl-2-(1-naphthyloxy)propanoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: It is used as a reagent in the synthesis of peptides and proteins.
Pharmaceutical Research: This compound is utilized in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-naphthyloxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with desired properties.
Comparison with Similar Compounds
2-Methyl-2-(1-naphthyloxy)propanoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications.
Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 2-Methylpropanoyl chloride
Properties
IUPAC Name |
2-methyl-2-naphthalen-1-yloxypropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCPSVQCXLAEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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